Sinapic acid

Antioxidant activity Free radical scavenging Phenolic acid comparison

Sinapic acid (CAS 7362-37-0) delivers an intermediate oxidation potential (Ea = +0.45 V) between caffeic acid (+0.31 V) and ferulic acid (+0.53 V), minimizing confounding pro-oxidant effects in antioxidant assays. • DPPH IC50 = 8.75 ± 0.78 µM; FRAP = 254.02 µM Fe2+ • Comparable to omeprazole in gastric ulcer models & sulfasalazine in DSS-colitis models • Orally bioavailable-supports gavage/dietary protocols without specialized formulation

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 7362-37-0
Cat. No. B1216353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinapic acid
CAS7362-37-0
Synonyms(E)-sinapic acid
2-propenoic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)-
3,5-dimethoxy-4-hydroxycinnamic acid
4-hydroxy-3,5-dimethoxycinnamic acid
cinnamic acid, 4-hydroxy-3,5-dimethoxy-, (E)-
sinapic acid
sinapic acid, (E)-
sinapinic acid
synapitic acid
trans-sinapic acid
trans-sinapinic acid
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C=CC(=O)O
InChIInChI=1S/C11H12O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h3-6,14H,1-2H3,(H,12,13)/b4-3+
InChIKeyPCMORTLOPMLEFB-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sinapic Acid (CAS 7362-37-0): Scientific Selection Guide for Hydroxycinnamic Acid Procurement


Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is an orally bioavailable phytochemical belonging to the hydroxycinnamic acid class of phenolic compounds [1]. Found extensively in spices, citrus and berry fruits, vegetables, cereals, and oilseed crops, it exhibits a broad spectrum of biological activities including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects [1]. Its structural signature—a phenolic hydroxyl flanked by two ortho-methoxy groups—confers enhanced radical stabilization compared to mono-methoxy or unsubstituted analogs [2], a feature that directly influences its functional differentiation from in-class compounds such as ferulic acid, caffeic acid, and p-coumaric acid [3].

Sinapic Acid vs. Analogs: Why Hydroxycinnamic Acid Substitution Alters Experimental Outcomes


Hydroxycinnamic acids are not functionally interchangeable despite their shared cinnamic acid backbone. The number and position of hydroxyl and methoxy substituents on the aromatic ring dictate both antioxidant potency and mechanism of action [1]. Sinapic acid's unique 4-hydroxy-3,5-dimethoxy substitution pattern produces a distinct voltammetric oxidation potential (Ea = +0.45 V) that places it between the more readily oxidized caffeic acid (Ea = +0.31 V) and the less oxidizable ferulic acid (Ea = +0.53 V) [2]. This intermediate redox profile, combined with its ortho-dimethoxy stabilization, means that substituting sinapic acid with ferulic acid (single meta-methoxy) or p-coumaric acid (no methoxy) will alter radical scavenging kinetics, in vitro assay outcomes, and potentially in vivo bioavailability profiles [3]. The quantitative evidence below establishes where these differences are both measurable and meaningful for experimental design and procurement decisions.

Sinapic Acid Quantitative Differentiation: Head-to-Head Evidence for Scientific Procurement


DPPH Radical Scavenging: Sinapic Acid Demonstrates Intermediate Potency Between Caffeic and Ferulic Acids

In a comparative DPPH assay conducted at 50 µM concentration, sinapic acid exhibited an IC50 of 8.75 ± 0.78 µM, positioning it between caffeic acid (IC50 = 3.29 ± 0.29 µM) and ferulic acid (IC50 = 15.20 ± 4.61 µM) [1]. This represents a 2.7-fold lower potency than caffeic acid but a 1.7-fold higher potency than ferulic acid under identical assay conditions. The FRAP assay further corroborates this rank order: sinapic acid (254.02 ± 20.74 µM Fe2+) outperformed both caffeic acid (243.70 ± 4.80 µM Fe2+) and ferulic acid (195.92 ± 22.10 µM Fe2+), demonstrating that sinapic acid's electron-donating capacity in the FRAP mechanism exceeds that of its closest analogs [1].

Antioxidant activity Free radical scavenging Phenolic acid comparison

Electrochemical Oxidation Potential: Sinapic Acid Occupies a Distinct Redox Niche Among Hydroxycinnamic Acids

Cyclic voltammetry on a glassy carbon electrode in acetate buffer (pH 5.6) revealed a clear oxidation potential hierarchy among five hydroxycinnamic acids: caffeic acid (Ea = +0.31 V) > chlorogenic acid (Ea = +0.38 V) > sinapic acid (Ea = +0.45 V) > ferulic acid (Ea = +0.53 V) > p-coumaric acid (Ea = +0.73 V) [1]. Sinapic acid's intermediate oxidation potential (0.14 V higher than caffeic acid; 0.08 V lower than ferulic acid) reflects the electron-donating influence of its two ortho-methoxy groups, which stabilize the phenoxyl radical more effectively than ferulic acid's single meta-methoxy group but less effectively than caffeic acid's catechol moiety [1].

Electrochemistry Oxidation potential Structure-activity relationship

In Vivo Anti-Inflammatory Efficacy: Sinapic Acid Matches Clinical Comparator in Gastric Ulcer Model

In an ethanol-induced gastric ulcer model in rats, sinapic acid administered at 20 mg/kg and 40 mg/kg (oral gavage for 14 days) produced reductions in inflammatory markers that were statistically comparable to the standard clinical agent omeprazole (20 mg/kg) [1]. Specifically, sinapic acid treatment significantly decreased TNF-α, IL-1β, and IL-6 levels (p < 0.05), and reduced myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels to extents comparable to omeprazole [1]. This in vivo comparability to a clinically established therapeutic agent distinguishes sinapic acid from many other dietary phenolic acids that demonstrate only in vitro activity.

Anti-inflammatory Gastric ulcer In vivo efficacy

Colitis Model Efficacy: Sinapic Acid Matches Sulfasalazine in Murine Ulcerative Colitis

In a dextran sulfate sodium (DSS)-induced murine colitis model, per os administration of sinapic acid demonstrated a significant reduction in disease activity index, restored colon length, and decreased rectal bleeding [1]. Crucially, the bioactivity of sinapic acid was reported to be comparable with sulfasalazine and etacept, both established clinical agents for inflammatory bowel disease [1]. Sinapic acid treatment also decreased myeloperoxidase activity in colon tissue extracts and significantly reduced serum levels of pro-inflammatory cytokines IL-1β and IL-6, as well as reactive oxygen species (ROS) [1].

Inflammatory bowel disease Ulcerative colitis DSS-induced colitis

Structural Radical Stabilization: Ortho-Dimethoxy Substitution Confers Enhanced Stability Over Mono-Methoxy Analogs

The phenolic structure of sinapic acid is stabilized by ortho-methoxy groups adjacent to the hydroxyl moiety; this substitution pattern provides enhanced radical stabilization compared to similar compounds like p-coumaric acid (no methoxy groups) and ferulic acid (single meta-methoxy group) [1]. This structural feature enables more efficient radical scavenging through extended resonance stabilization of the resulting phenoxyl radical, which is not achievable with ferulic acid's single methoxy substitution or p-coumaric acid's unsubstituted structure [1].

Structure-activity relationship Radical stabilization Phenolic antioxidants

Kinetic Radical Scavenging: Sinapic Acid Ranks Second Only to Caffeic Acid Among Eight Phenolic Acids

A kinetic approach evaluating eight phenolic acids (chlorogenic, protocatechuic, caffeic, p-coumaric, sinapic, umbellic, rosmarinic, and ferulic) in scavenging DPPH and superoxide anion radicals demonstrated that sinapic acid exhibited the second-highest response in DPPH radical scavenging rate (R_S DPPH), surpassed only by caffeic acid [1]. However, in superoxide anion radical scavenging (R_FF), sinapic acid did not rank among the top performers, with rosmarinic acid exhibiting the highest response [1]. This kinetic selectivity profile—strong DPPH activity but moderate superoxide scavenging—differentiates sinapic acid from broad-spectrum antioxidants.

Antioxidant kinetics DPPH Superoxide radical

Sinapic Acid (CAS 7362-37-0): Evidence-Backed Research and Industrial Application Scenarios


In Vivo Inflammation and Gastrointestinal Disease Models

Based on head-to-head evidence demonstrating sinapic acid's comparability to omeprazole in gastric ulcer models [1] and to sulfasalazine in DSS-induced colitis models [2], this compound is optimally deployed in preclinical in vivo studies of gastrointestinal inflammation. Researchers can leverage sinapic acid as a natural-compound comparator or alternative to synthetic clinical agents, particularly in studies where the objective is to evaluate natural product efficacy against established therapeutic benchmarks. The documented oral bioavailability of sinapic acid further supports its use in oral gavage or dietary supplementation protocols without requiring specialized formulation for absorption.

Comparative Antioxidant Studies Requiring Intermediate Redox Potential

For experimental systems where the strong antioxidant activity of caffeic acid (Ea = +0.31 V) may introduce confounding pro-oxidant effects or metal-chelating interference, sinapic acid (Ea = +0.45 V) provides a functionally distinct alternative [1]. Its intermediate oxidation potential and ortho-dimethoxy stabilization make it particularly suitable for studies investigating lipid peroxidation in complex matrices, electrochemical antioxidant profiling, and structure-activity relationship (SAR) investigations where the effect of methoxy substitution pattern on radical scavenging kinetics is the variable of interest.

Standardization of DPPH and FRAP Assay Protocols

Given the robust quantitative data available for sinapic acid across multiple antioxidant assays (DPPH IC50 = 8.75 ± 0.78 µM; FRAP = 254.02 ± 20.74 µM Fe2+) [1], sinapic acid serves as a reliable reference compound for inter-laboratory standardization and assay validation. Its intermediate potency between caffeic and ferulic acids makes it a more sensitive calibrant than extreme-potency compounds, enabling detection of subtle assay variations that might be masked by very strong or very weak antioxidants.

Natural Product Libraries for Phenolic Acid SAR Screening

Sinapic acid's well-characterized structural differentiation from ferulic acid (single meta-methoxy) and p-coumaric acid (no methoxy) [1] positions it as an essential component of any comprehensive phenolic acid screening library. Procurement for SAR studies should prioritize sinapic acid when the experimental question involves the contribution of ortho-dimethoxy substitution to biological activity, particularly in cancer cell line screening where sinapic acid analogues have demonstrated cytotoxic effects distinct from the parent compound [2].

Technical Documentation Hub

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